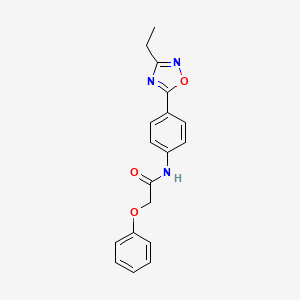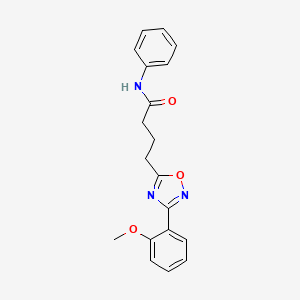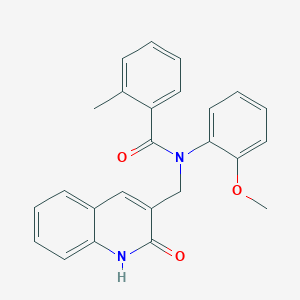![molecular formula C8H6Cl2N2O2 B7691975 N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which play a crucial role in the regulation of mitochondrial function and cellular homeostasis.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide exerts its biological effects by binding to the TSPO, a protein located on the outer mitochondrial membrane. TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound binding to TSPO has been shown to modulate mitochondrial function and reduce oxidative stress, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, improving cognitive function, inhibiting tumor growth, and reducing inflammation. These effects are mediated by this compound binding to TSPO and modulating mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide in lab experiments is its high affinity and selectivity for TSPO, which allows for specific targeting of mitochondrial function. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of this compound analogs with improved pharmacological properties is another area of future research.
Métodos De Síntesis
The synthesis of N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide involves the reaction of 3,5-dichlorobenzoyl chloride with 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine. The resulting compound is purified by recrystallization to obtain the final product. The yield of the synthesis process is around 30%, and the purity of the compound is typically greater than 99%.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In cancer, this compound has been found to inhibit tumor growth and metastasis in preclinical studies. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
N'-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-5(10)3-6(2-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHHIUFBNCJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
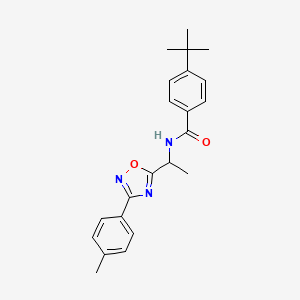
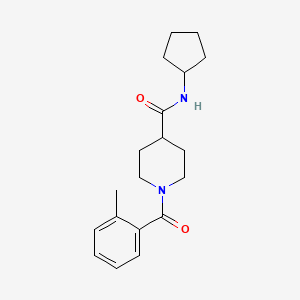


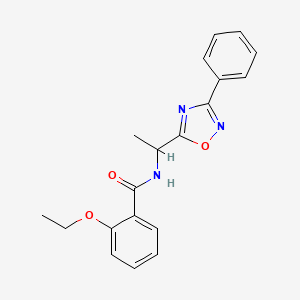
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)

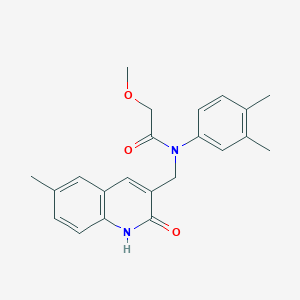
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
